molecular formula C23H21NO3 B4138191 4-(biphenyl-4-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

4-(biphenyl-4-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4138191
M. Wt: 359.4 g/mol
InChI Key: BUPHTDQTDCVUHA-UHFFFAOYSA-N
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Description

4-(biphenyl-4-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a biphenyl group attached to a quinolinone core, which is further substituted with methoxy groups. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(biphenyl-4-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves the condensation of appropriate biphenyl and quinolinone precursors under specific reaction conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the biphenyl group is introduced to the quinolinone core in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(biphenyl-4-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the biphenyl or quinolinone moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents to the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(biphenyl-4-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-biphenylyl)-6,7-dimethoxyquinoline
  • 4-(4-biphenylyl)-6,7-dimethoxy-2(1H)-quinolinone
  • 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydroquinoline

Uniqueness

4-(biphenyl-4-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both biphenyl and quinolinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6,7-dimethoxy-4-(4-phenylphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-21-12-19-18(13-23(25)24-20(19)14-22(21)27-2)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,14,18H,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPHTDQTDCVUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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